5-(2,2,2-Trifluoroethyl)octahydrobenzofuran
Overview
Description
5-(2,2,2-Trifluoroethyl)octahydrobenzofuran: is a chemical compound with the molecular formula C10H15F3O and a molecular weight of 208.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2,2-Trifluoroethyl)octahydrobenzofuran typically involves the reaction of octahydrobenzofuran with a trifluoroethylating agent under controlled conditions. One common method includes the use of trifluoroethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(2,2,2-Trifluoroethyl)octahydrobenzofuran can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst
Substitution: Sodium azide (NaN3), thiols (RSH)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Azides, thiol derivatives
Scientific Research Applications
Chemistry: 5-(2,2,2-Trifluoroethyl)octahydrobenzofuran is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its trifluoroethyl group can serve as a bioisostere for hydrogen or methyl groups, providing insights into molecular recognition and binding .
Medicine: The compound’s potential therapeutic applications include the development of novel drugs targeting specific enzymes or receptors. Its unique chemical properties may enhance the bioavailability and efficacy of drug candidates .
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of specialty chemicals, polymers, and materials with unique properties .
Mechanism of Action
The mechanism of action of 5-(2,2,2-Trifluoroethyl)octahydrobenzofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This compound may modulate the activity of enzymes by acting as a competitive or non-competitive inhibitor, depending on the target and the specific binding site .
Comparison with Similar Compounds
- 5-(2,2,2-Trifluoroethyl)tetrahydrofuran
- 5-(2,2,2-Trifluoroethyl)oxepane
- 5-(2,2,2-Trifluoroethyl)cyclohexane
Comparison: Compared to similar compounds, 5-(2,2,2-Trifluoroethyl)octahydrobenzofuran exhibits unique properties due to the presence of the octahydrobenzofuran ring. This ring structure provides additional rigidity and stability, which can influence the compound’s reactivity and binding interactions. Additionally, the trifluoroethyl group enhances the compound’s lipophilicity and electron-withdrawing effects, making it a valuable tool in various chemical and biological applications .
Properties
IUPAC Name |
5-(2,2,2-trifluoroethyl)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3O/c11-10(12,13)6-7-1-2-9-8(5-7)3-4-14-9/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSILLCOBOUFQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCO2)CC1CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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